molecular formula C12H9BrN2O4 B4264029 N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide

N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide

Cat. No. B4264029
M. Wt: 325.11 g/mol
InChI Key: BGZBITFHYLECLE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide, also known as BNPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BNPF is a yellow crystalline powder that is synthesized using specific methods to ensure its purity and quality.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in various biological processes. N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for cancer treatment. N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant toxic effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide in lab experiments is its potential to exhibit various biological activities, making it a versatile compound for scientific research. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, the synthesis process of N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide can be time-consuming and requires specific expertise to ensure its purity and quality.

Future Directions

There are several future directions for N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide research, including its potential applications in drug development, as a fluorescent probe for detecting specific biomolecules, and as a reagent for synthesizing other compounds. Further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide and its potential use in treating various diseases. Additionally, research is needed to optimize the synthesis process of N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide to improve its purity and quality.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. N-(2-bromo-4-nitrophenyl)-2-methyl-3-furamide has also been used as a fluorescent probe for detecting specific biomolecules and as a reagent for synthesizing other compounds.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4/c1-7-9(4-5-19-7)12(16)14-11-3-2-8(15(17)18)6-10(11)13/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBITFHYLECLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-bromo-4-nitrophenyl)-2-methylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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